Product packaging for 2,3-Bis(methylsulfanyl)pyridine(Cat. No.:CAS No. 69212-36-8)

2,3-Bis(methylsulfanyl)pyridine

Cat. No.: B1618637
CAS No.: 69212-36-8
M. Wt: 171.3 g/mol
InChI Key: SUAJMRAEAPTQLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bis(methylsulfanyl)pyridine is a chemical scaffold of significant interest in medicinal chemistry and anticancer research. This compound features a pyridine core substituted with two methylsulfanyl groups, a configuration known to contribute to potent biological activity. The pyridine ring enhances water solubility and improves the overall pharmacokinetic profile of drug candidates, making it a privileged structure in drug discovery . This compound is structurally related to a class of methylsulfanylpyridine-based molecules that have been investigated as potent anti-proliferative agents. A primary research application for such analogs is as diheteroaryl isocombretastatin analogs, which are designed to inhibit tubulin polymerization . Tubulin is a critical target in cancer therapy, and its inhibition disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells . Specifically, methylsulfanyl-substituted pyridines have been successfully used to replace the 3,4,5-trimethoxyphenyl (A-ring) in combretastatin analogs, binding effectively at the colchicine site of tubulin. This binding hampers the curved-to-straight transition of tubulin dimers necessary for polymerization, thereby acting as microtubule-destabilizing agents . Researchers value these compounds for their potential to overcome limitations of natural products like combretastatin A-4, including configurational instability and metabolic inactivation . Presented for research applications only, this compound serves as a key synthetic intermediate or precursor for developing novel therapeutic agents. It is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NS2 B1618637 2,3-Bis(methylsulfanyl)pyridine CAS No. 69212-36-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69212-36-8

Molecular Formula

C7H9NS2

Molecular Weight

171.3 g/mol

IUPAC Name

2,3-bis(methylsulfanyl)pyridine

InChI

InChI=1S/C7H9NS2/c1-9-6-4-3-5-8-7(6)10-2/h3-5H,1-2H3

InChI Key

SUAJMRAEAPTQLO-UHFFFAOYSA-N

SMILES

CSC1=C(N=CC=C1)SC

Canonical SMILES

CSC1=C(N=CC=C1)SC

Other CAS No.

69212-36-8

Origin of Product

United States

Synthetic Methodologies for 2,3 Bis Methylsulfanyl Pyridine and Its Derivatives

Direct Synthesis Approaches

Direct synthetic methods offer a straightforward route to 2,3-bis(methylsulfanyl)pyridine by introducing the methylsulfanyl groups onto a pre-formed pyridine (B92270) ring. These strategies are often favored for their efficiency and atom economy.

Nucleophilic Substitution Reactions on Halogenated Pyridine Scaffolds

One of the most common and traditional methods for forming carbon-sulfur bonds on a pyridine ring is through nucleophilic aromatic substitution (SNAr) reactions. researcher.lifequimicaorganica.org This approach typically involves the reaction of a dihalogenated pyridine, such as 2,3-dichloropyridine (B146566) or 2,3-dibromopyridine, with a sulfur-based nucleophile like sodium methanethiolate (B1210775) (NaSMe). The electron-deficient nature of the pyridine ring facilitates the attack of the nucleophile, leading to the displacement of the halide ions. youtube.comacs.org

Microwave irradiation has been shown to significantly accelerate these substitution reactions, often reducing reaction times from hours to minutes and improving yields. sci-hub.se The choice of solvent can also play a crucial role, with polar aprotic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), and hexamethylphosphoramide (B148902) (HMPA) being commonly employed to facilitate the reaction. acs.orgsci-hub.se The reactivity of the halopyridine substrate often follows the trend I > Br > Cl > F for the leaving group, although this can be influenced by the specific nucleophile and reaction conditions. sci-hub.se

Table 1: Nucleophilic Substitution Reactions for Pyridine Functionalization
Starting MaterialNucleophileProductConditionsYield (%)Reference
2-IodopyridinePhSNa2-PhenylthiopyridineNMP, ~100°C, 0.5-3 min (Microwave)>99 sci-hub.se
2-IodopyridineMeSNa2-MethylthiopyridineNMP, ~100°C, 0.5-3 min (Microwave)95 sci-hub.se
2-BromopyridinePhSNa2-PhenylthiopyridineNMP, ~100°C, 3 min (Microwave)98 sci-hub.se
2-ChloropyridinePhSNa2-PhenylthiopyridineNMP, ~150°C, 3 min (Microwave)99 sci-hub.se
2-FluoropyridinePhSNa2-PhenylthiopyridineNMP, ~150°C, 3 min (Microwave)96 sci-hub.se

One-Pot Multicomponent Annulation Strategies

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of polysubstituted pyridines, including those bearing methylsulfanyl groups. nanoscalereports.comrsc.org These reactions combine three or more starting materials in a single reaction vessel to construct the target molecule in a convergent manner, often with high atom economy and procedural simplicity. acsgcipr.org

Several named reactions, such as the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses, form the basis for many MCRs leading to pyridines. acsgcipr.orgbaranlab.org Modifications of these classic methods, as well as the development of novel MCRs, have expanded the scope of accessible substitution patterns. core.ac.ukvu.nl For instance, a three-component cyclocondensation process can be employed, combining a 1,3-dicarbonyl compound, ammonia (B1221849), and an alkynone to produce polysubstituted pyridines with regiochemical control. core.ac.uk Nanocatalysts have also emerged as effective promoters for these MCRs, offering advantages such as improved yields, milder reaction conditions, and catalyst recyclability. rsc.org

Table 2: Examples of Multicomponent Reactions for Pyridine Synthesis
Reaction TypeComponentsKey FeaturesReference
Bohlmann-Rahtz1,3-Dicarbonyl, Ammonia, AlkynoneGood yields, regiocontrol core.ac.uk
CyclocondensationAromatic aldehyde, Malononitrile, ThiophenolCatalyzed by various bases or nanocatalysts nanoscalereports.com
AnnulationPyridines, Alkynes, 1,2-DichloroethaneRhodium(III)-catalyzed, forms ring-fused pyridiniums researchgate.net
CycloadditionAzadienes, KeteniminesLeads to pyridines or pyrimidines vu.nl

Indirect Synthesis via Functional Group Interconversions and Pyridine Ring Construction

Indirect methods provide alternative pathways to this compound by either modifying existing methylthio-containing precursors or by constructing the pyridine ring from acyclic components already bearing the desired sulfur functionalities.

Transformations Involving Methylthio-Containing Precursors

This approach involves the synthesis of a pyridine derivative that already contains one or more methylthio groups, followed by further functionalization or modification. For example, a bis(pyridine-2(1H)-thione) derivative can be prepared and subsequently reacted with iodomethane (B122720) in the presence of a base like sodium methoxide (B1231860) to yield the corresponding bis(2-methylthiopyridine) derivative. cu.edu.eg Another strategy involves the reaction of 3-cyanopyridin-2-thiol and its alkyl derivatives with halogen-containing compounds to produce 3-aminothieno[2,3-b]pyridine derivatives in high yields. nih.gov

Cross-Coupling Reactions for C-S Bond Formation or Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-S bonds and the functionalization of pyridine rings. researcher.lifesigmaaldrich.com While traditionally used for C-C, C-N, and C-O bond formation, methods for C-S bond formation have been increasingly developed. sigmaaldrich.comchemscene.com These reactions often involve the coupling of a halopyridine with a sulfur-containing partner, such as a thiol or thiolate, in the presence of a palladium, copper, or other transition metal catalyst. researcher.lifechemscene.com

Recent advancements have focused on developing catalyst-free C-S bond formation methods, which often proceed through direct or indirect C-H functionalization of the pyridine ring, avoiding the need for pre-functionalized halopyridines. researcher.life Pyridine N-oxides can also serve as effective substrates in palladium-catalyzed C-H activation and cross-coupling reactions. acs.org

Cyclization and Oxidative Aromatization Routes to Substituted Pyridines

The construction of the pyridine ring from acyclic precursors is a fundamental strategy in heterocyclic chemistry. baranlab.org These methods often involve the cyclization of a suitably functionalized open-chain compound, followed by an oxidation step to achieve the aromatic pyridine ring. The Hantzsch pyridine synthesis is a classic example, which typically yields a dihydropyridine (B1217469) that is subsequently oxidized. acsgcipr.org

Other approaches include the Bohlmann-Rahtz pyridine synthesis, which directly yields the aromatic pyridine through an elimination step. acsgcipr.org The biosynthesis of certain natural products containing a pyridine ring also provides inspiration for synthetic strategies, sometimes involving non-enzymatic cyclization of reactive intermediates like 1,5-dicarbonyl compounds with an ammonia source. nih.govkyoto-u.ac.jp Ring-remodeling reactions, for instance from (aza)indole or benzofuran (B130515) skeletons, can also be employed to generate highly substituted pyridines. nih.gov

Diels-Alder/Retro-Diels-Alder Reactions for Bis(methylsulfanyl) Bipyridines

The construction of the bis(methylsulfanyl)pyridine core often commences with an inverse-electron-demand Diels-Alder reaction. A pivotal precursor in this approach is 3,6-bis(methylthio)-1,2,4,5-tetrazine. This electron-deficient heterocycle readily reacts with electron-rich dienophiles, such as enamines, to form pyridazine (B1198779) derivatives. These pyridazines can then serve as building blocks for the subsequent formation of the pyridine ring and ultimately the bipyridine structure.

A general representation of this initial cycloaddition involves the reaction of 3,6-bis(methylthio)-1,2,4,5-tetrazine with an appropriate enamine. The reaction proceeds through a [4+2] cycloaddition, followed by the elimination of a molecule of nitrogen to yield a dihydropyridazine, which then aromatizes to the corresponding 3,4-bis(methylsulfanyl)pyridazine.

While the direct synthesis of 2,3-bis(methylsulfanyl)bipyridines via a one-pot Diels-Alder reaction is not extensively documented, a sequential strategy is more commonly employed. This involves the initial synthesis of a this compound derivative, which is then subjected to a cross-coupling reaction to form the bipyridine.

A plausible synthetic pathway would involve the Diels-Alder reaction of 3,6-bis(methylthio)-1,2,4,5-tetrazine with a suitable dienophile to construct a pyridine ring bearing the desired methylsulfanyl groups. For instance, reaction with an enamine derived from a ketone or aldehyde could lead to a substituted this compound after rearrangement and aromatization of the initial cycloadduct.

Once the this compound core is synthesized, established cross-coupling methodologies such as Suzuki, Stille, or Negishi reactions can be utilized to form the bipyridine linkage. This typically involves the introduction of a halo-substituent on the pyridine ring, which can then participate in a palladium-catalyzed cross-coupling reaction with another pyridine-containing coupling partner.

Detailed research findings on the direct Diels-Alder synthesis of bis(methylsulfanyl)bipyridines are scarce in the readily available literature. However, the extensive work on the inverse-electron-demand Diels-Alder reactions of 3,6-bis(methylthio)-1,2,4,5-tetrazine provides a strong foundation for a multi-step synthesis of the target compounds. The following table outlines a conceptual reaction scheme based on established chemical principles for the synthesis of a bis(methylsulfanyl)bipyridine derivative.

Table 1: Conceptual Reaction Scheme for the Synthesis of a Bis(methylsulfanyl)bipyridine Derivative

StepReactant 1Reactant 2Reaction TypeProduct
13,6-Bis(methylthio)-1,2,4,5-tetrazineEnamineInverse-electron-demand Diels-AlderSubstituted 3,4-bis(methylsulfanyl)pyridazine
2Substituted 3,4-bis(methylsulfanyl)pyridazine-Rearrangement/AromatizationSubstituted this compound
3Halogenated this compoundPyridineboronic acidSuzuki CouplingBis(methylsulfanyl)bipyridine

This modular approach allows for the synthesis of a variety of bis(methylsulfanyl)bipyridine derivatives by varying the substituents on the initial enamine and the pyridine coupling partner.

Chemical Reactivity and Transformations of 2,3 Bis Methylsulfanyl Pyridine

Reactions at the Pyridine (B92270) Nitrogen Atom (e.g., N-Oxidation, Quaternization)

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and a base, leading to reactions such as N-oxidation and quaternization. wikipedia.org

N-Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.orgwikipedia.org The resulting N-oxide, 2,3-Bis(methylsulfanyl)pyridine N-oxide, exhibits altered reactivity compared to the parent molecule. The N-oxide group enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.orgscripps.edu For instance, pyridine N-oxides can be halogenated at the 2- and 4-positions, a reaction that is difficult to achieve with the parent pyridine. wikipedia.org

Quaternization: As a tertiary amine, the pyridine nitrogen can react with electrophiles like alkyl halides to form quaternary pyridinium (B92312) salts. wikipedia.orgnih.gov This process, known as quaternization, involves the alkylation of the nitrogen atom, which introduces a positive charge into the ring. wikipedia.org The reaction of this compound with an alkylating agent, such as methyl iodide, would yield a 1-alkyl-2,3-bis(methylsulfanyl)pyridinium salt. The rate and yield of quaternization reactions can be influenced by the steric hindrance of substituents on the pyridine ring and the nature of the alkylating agent and solvent. nih.govresearchgate.net The formation of the pyridinium salt significantly increases the electron-deficiency of the pyridine ring, which can enhance conjugation and alter the molecule's electronic properties. rsc.org

Transformations of the Methylsulfanyl Groups

The two methylsulfanyl (-SMe) groups at the 2- and 3-positions are key sites of reactivity, undergoing oxidation, nucleophilic displacement, and other transformations.

The sulfur atoms in the methylsulfanyl groups are susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. acsgcipr.org This is a common transformation for thioethers and can be achieved with a variety of oxidizing agents. organic-chemistry.org

The oxidation can proceed in a stepwise manner:

Formation of Sulfoxides: Mild oxidation, often using one equivalent of an oxidant like hydrogen peroxide (H2O2) or sodium periodate (B1199274) (NaIO4), can selectively convert one or both methylsulfanyl groups into methylsulfinyl groups (-S(O)Me). organic-chemistry.org Careful control of stoichiometry and reaction conditions is necessary to minimize over-oxidation to the sulfone. acsgcipr.org The oxidation of this compound could yield three potential sulfoxide (B87167) products: 2-(methylsulfinyl)-3-(methylsulfanyl)pyridine, 2-(methylsulfanyl)-3-(methylsulfinyl)pyridine, and 2,3-bis(methylsulfinyl)pyridine.

Formation of Sulfones: Stronger oxidizing agents or an excess of the oxidant will further oxidize the sulfoxides to sulfones (-SO2Me). organic-chemistry.org Reagents like potassium permanganate (B83412) (KMnO4) or excess H2O2 can be used to form 2,3-bis(methylsulfonyl)pyridine. acsgcipr.orgorganic-chemistry.org The oxidation of sulfides to sulfones is often facilitated by catalysts such as molybdenum or tungsten salts. capes.gov.br

The oxidation state of the sulfur atoms significantly impacts the electronic properties and reactivity of the molecule. The electron-withdrawing nature of the sulfoxide and, even more so, the sulfone groups will increase the electrophilicity of the pyridine ring.

The methylsulfanyl group itself is generally a poor leaving group for nucleophilic aromatic substitution (SNAr). However, its displacement becomes feasible under certain conditions, particularly after oxidation.

SNAr reactions on pyridine are favored at the 2- and 4-positions because the nitrogen atom can stabilize the negatively charged intermediate (Meisenheimer complex). stackexchange.com In this compound, the substituent at the 2-position is a potential site for nucleophilic attack. The displacement of a methylsulfanyl or a more activated methylsulfinyl or methylsulfonyl group can be achieved with strong nucleophiles. chemrxiv.org For example, reaction with alkoxides, amines, or other sulfur nucleophiles could lead to the substitution of one of the sulfur-containing moieties. nih.govnih.gov The ease of displacement would be significantly enhanced by the presence of the strongly electron-withdrawing sulfonyl group (-SO2Me), which is a much better leaving group than the methylsulfanyl group.

While the sulfur atoms in sulfides are typically nucleophilic, they can become electrophilic centers upon oxidation. For instance, related arenesulfonyl chlorides are known to be highly reactive towards nucleophiles at the sulfur atom. mdpi.com Although not a direct reaction of this compound, if transformed into a derivative like a sulfonyl chloride, the sulfur would become a prime site for nucleophilic attack.

Radical reactions involving sulfur compounds are also well-documented. ucl.ac.uk The C-S bonds in this compound could potentially undergo homolytic cleavage under radical conditions. Furthermore, the methyl groups attached to the sulfur are potential sites for hydrogen abstraction to form sulfur-stabilized radicals, which could then participate in further reactions.

Reactivity of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. wikipedia.org This inherent electron deficiency makes it less reactive towards electrophilic substitution than benzene (B151609) and more susceptible to nucleophilic attack. wikipedia.orgquora.com

Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more difficult than on benzene and typically requires harsh conditions. quimicaorganica.org The nitrogen atom deactivates the ring towards electrophilic attack. If the reaction does occur, substitution is favored at the 3-position (and the equivalent 5-position) because the intermediates formed from attack at the 2-, 4-, or 6-positions place a positive charge on the electronegative nitrogen atom, which is highly unfavorable. quora.comyoutube.com

In this compound, the two methylsulfanyl groups further influence the reactivity and regioselectivity of EAS. The -SMe group is an ortho-, para-director but is deactivating for electrophilic substitution in benzene rings. In the context of the already deactivated pyridine ring, the combined deactivating effects would make EAS extremely challenging. If substitution were to occur, the potential sites would be the 4-, 5-, and 6-positions. The directing effects of the two substituents would need to be considered. The 2-SMe group would direct towards the 3- (already substituted) and 5-positions. The 3-SMe group would direct towards the 2- (already substituted) and 4-positions. Therefore, the most likely positions for electrophilic attack, though still highly disfavored, would be the 4- and 5-positions. Nitration, sulfonation, or halogenation would require very forcing conditions, and yields are expected to be low. rsc.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine and its derivatives. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the ring system susceptible to attack by nucleophiles, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. stackexchange.comquimicaorganica.orgyoutube.com This is because the anionic intermediate (a Meisenheimer-like complex) formed during the reaction is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. stackexchange.com This stabilization is not possible when the attack occurs at the meta positions (C3, C5). stackexchange.comquimicaorganica.org

In the case of this compound, the molecule possesses two methylsulfanyl (-SMe) groups, which can function as leaving groups. The C-2 position is activated towards nucleophilic attack. Consequently, a nucleophile would preferentially attack the C-2 carbon, leading to the displacement of the methylsulfanyl group at this position. The C-3 position is generally less reactive towards nucleophilic attack in pyridines. quimicaorganica.org

The general mechanism for this substitution involves the addition of a nucleophile to the C-2 position to form a tetrahedral intermediate, followed by the elimination of the methylthiolate leaving group to restore the aromaticity of the pyridine ring.

Table 1: Postulated Nucleophilic Aromatic Substitution of this compound

ReactantNucleophile (Nu⁻)Proposed ProductReaction Position
This compoundR-NH₂ (Amines), R-O⁻ (Alkoxides), R-S⁻ (Thiolates)2-Nu-3-(methylsulfanyl)pyridineC-2

This table represents a hypothetical reaction based on established principles of nucleophilic aromatic substitution on the pyridine ring. Specific reaction conditions and yields are not detailed due to the absence of specific literature data for this compound.

Cycloaddition Reactions (e.g., via Pyridinium Ylides)

Cycloaddition reactions provide a powerful method for the construction of complex heterocyclic systems. One common approach involves the formation of pyridinium ylides, which are 1,3-dipoles, and their subsequent reaction with various dipolarophiles. nih.govnih.govresearchgate.net A pyridinium ylide can be generated from this compound by N-alkylation to form a quaternary pyridinium salt, followed by deprotonation with a base.

The resulting pyridinium ylide, stabilized by an electron-withdrawing group on the exocyclic carbon, can then undergo a [3+2] cycloaddition reaction with an alkene or alkyne. nih.govnih.gov This reaction would lead to the formation of a dihydroindolizine derivative, which can subsequently aromatize, often through oxidation, to yield a substituted indolizine (B1195054). nih.gov The presence of the methylsulfanyl groups on the pyridine ring would be retained in the final indolizine product, offering further sites for chemical modification. Research on other pyridinium ylides has shown that substituents like the alkylthio-moiety can be incorporated into the final product. nih.gov

Table 2: Proposed [3+2] Cycloaddition Reaction Sequence

StepDescriptionIntermediate/Product
1N-Alkylation of this compound with an alkyl halide (e.g., R-CH₂-X where X is a halide and R is an electron-withdrawing group).N-alkyl-2,3-bis(methylsulfanyl)pyridinium salt
2Deprotonation of the pyridinium salt with a base.Pyridinium ylide
3[3+2] Cycloaddition with a dipolarophile (e.g., an activated alkene or alkyne).Dihydroindolizine derivative
4Aromatization (e.g., via oxidation).Substituted indolizine

This table outlines a plausible, generalized reaction pathway. The feasibility and outcome of this sequence for this compound specifically would require experimental validation.

Annulation and Fused Heterocycle Formation

Annulation reactions, which involve the construction of a new ring onto an existing one, are fundamental in the synthesis of polycyclic heterocyclic compounds. Pyridine derivatives can serve as substrates for various annulation strategies, leading to the formation of fused ring systems. These methods include transition-metal-catalyzed reactions and thermal cycloadditions.

For instance, this compound could potentially be a precursor for the synthesis of thieno[2,3-b]pyridine (B153569) derivatives, a class of compounds with significant biological activity. Annulation strategies could involve reactions that utilize the C-2 and C-3 positions of the pyridine ring, along with their substituents, to build a fused thiophene (B33073) ring. The methylsulfanyl groups could either be incorporated into the new ring or act as leaving groups to facilitate the cyclization process.

While specific examples of annulation reactions starting from this compound are not readily found in the surveyed literature, the general principles of heterocyclic synthesis suggest its potential utility in constructing fused systems.

Table 3: Potential Fused Heterocyclic Systems from this compound

Starting MaterialPotential Annulation StrategyTarget Fused System
This compoundIntramolecular cyclization after modification of substituents, or reaction with a bifunctional reagent.Thieno[2,3-b]pyridine derivatives
This compoundDiels-Alder type reactions where the pyridine acts as a component.Various polycyclic nitrogen- and sulfur-containing heterocycles

This table presents hypothetical applications of this compound in the synthesis of fused heterocycles based on general annulation methodologies.

Coordination Chemistry and Ligand Properties of 2,3 Bis Methylsulfanyl Pyridine

Ligand Design Principles and Coordination Modes (N,S-Donor Ligands)

The design of N,S-donor ligands like 2,3-bis(methylsulfanyl)pyridine is predicated on the principle of combining the distinct electronic properties of nitrogen and sulfur atoms within a single molecular framework. The pyridine (B92270) nitrogen presents a relatively hard donor site, favoring coordination to a wide range of metal ions. In contrast, the sulfur atoms of the methylsulfanyl groups are softer donor sites, exhibiting a preference for softer metal ions. This hard-soft donor combination allows for nuanced control over the coordination environment and can lead to the formation of stable chelate rings with metal centers.

This compound is designed to act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and one of the adjacent sulfur atoms. This arrangement forms a stable five-membered chelate ring, a favored conformation in coordination chemistry. The presence of two methylsulfanyl groups offers the potential for different coordination modes, including monodentate coordination through either the nitrogen or a sulfur atom, or bridging coordination between two metal centers. However, the bidentate N,S-chelation is the most commonly anticipated coordination mode due to the chelate effect. The steric bulk of the methyl groups on the sulfur atoms can also influence the geometry of the resulting metal complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their composition and structure.

Transition Metal Complexes (e.g., Nickel(II), Cobalt(II), Rhenium, Silver)

While specific studies on the synthesis of Nickel(II) and Cobalt(II) complexes with this compound are not extensively documented in the reviewed literature, the general principles of forming such complexes are well-established. Typically, the reaction of a Nickel(II) or Cobalt(II) halide or nitrate salt with the ligand in a solvent like ethanol or acetonitrile would be expected to yield the corresponding metal complex. Characterization would likely involve techniques such as elemental analysis, infrared (IR) spectroscopy to observe changes in the pyridine ring vibrations upon coordination, and UV-Visible spectroscopy to study the d-d electronic transitions of the metal ions.

The coordination chemistry of Rhenium with N,S-donor ligands is an area of active research, often focusing on the synthesis of complexes with potential applications in catalysis and radiopharmaceuticals. The reaction of a rhenium precursor, such as [Re(CO)₅Cl], with this compound would be a plausible route to synthesize a rhenium complex. Characterization would involve IR spectroscopy to monitor the carbonyl stretching frequencies, which are sensitive to the electronic environment of the metal center, and NMR spectroscopy to confirm the coordination of the ligand.

Silver(I) ions, being soft Lewis acids, have a strong affinity for soft sulfur donors. The synthesis of a silver(I) complex with this compound would likely proceed readily upon mixing a silver(I) salt, such as silver nitrate or silver trifluoromethanesulfonate, with the ligand. The resulting complex could be characterized by single-crystal X-ray diffraction to determine its solid-state structure, which could reveal either monomeric or polymeric arrangements depending on the stoichiometry and the counter-ion.

Complexation with Lanthanide Ions

The coordination chemistry of lanthanide ions is dominated by their hard Lewis acidic nature, leading to a preference for hard donor atoms like oxygen and nitrogen. While the pyridine nitrogen of this compound would be a suitable coordination site for lanthanide ions, the softer sulfur donors are less likely to form strong coordinate bonds. However, the chelate effect provided by the bidentate N,S-coordination could potentially stabilize such complexes.

The synthesis of lanthanide complexes with this compound would typically involve the reaction of a lanthanide(III) salt (e.g., nitrate or chloride) with the ligand in a suitable solvent. The characterization of these complexes would rely on techniques such as elemental analysis, IR spectroscopy, and luminescence spectroscopy for luminescent lanthanide ions like Europium(III) and Terbium(III). The coordination of the ligand could influence the luminescence properties of the lanthanide ion by affecting the symmetry of its coordination environment and by providing a pathway for energy transfer.

Structural Elucidation of Coordination Compounds

Crystal Structures of Metal-Ligand Assemblies

While specific crystal structures for complexes of this compound with the mentioned metals were not found in the available literature, insights can be drawn from structurally related compounds. For instance, the crystal structure of a dinuclear silver(I) complex with a flexible thioether pyrimidine (B1678525) ligand, bis[μ-4-methyl-2-(2-pyridylmethylsulfanyl)pyrimidine-κN¹]bis[(trifluoromethanesulfonato-κO)silver(I)], reveals a bidentate bridging coordination mode through two nitrogen atoms. nih.gov In this complex, the Ag(I) atom is coordinated by two nitrogen atoms from two different ligand molecules and one oxygen atom from a trifluoromethanesulfonate anion, resulting in a distorted T-shaped geometry. nih.gov

For transition metals like Nickel(II) and Cobalt(II), octahedral or tetrahedral geometries are common. In a hypothetical [M(this compound)₂X₂] complex (where M = Ni or Co, and X is a monodentate anion), the ligand would likely act as a bidentate N,S-donor, leading to a distorted octahedral geometry.

Intermolecular and Intramolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, π–π Stacking)

Hydrogen Bonding: Although the this compound ligand itself does not possess classical hydrogen bond donors (like N-H or O-H), it can act as a hydrogen bond acceptor. The nitrogen atom of the pyridine ring and the sulfur atoms of the methylsulfanyl groups possess lone pairs of electrons and can participate in weaker C–H···N and C–H···S hydrogen bonds with suitable donor groups from adjacent molecules, such as solvent molecules of crystallization or other ligands in the coordination sphere. The formation of such bonds plays a significant role in the stabilization of the crystal lattice. In related pyridine-containing coordination compounds, extensive hydrogen-bonding networks are commonly observed, contributing to the formation of supramolecular architectures. rsc.orgmdpi.com

π–π Stacking: The pyridine ring of this compound is an aromatic system capable of engaging in π–π stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. In the crystal structures of coordination complexes, these interactions often lead to the formation of one-, two-, or three-dimensional networks. researchgate.netresearchgate.net The geometry of the π–π stacking can vary, including face-to-face, edge-to-face, and offset arrangements, with typical distances between the interacting rings ranging from 3.3 to 3.8 Å. The presence of methylsulfanyl groups may sterically influence the mode and extent of π–π stacking.

The interplay of these and other weaker interactions, such as van der Waals forces, ultimately determines the final crystal structure of the coordination complexes.

Electronic and Spectroscopic Properties of Coordination Complexes

The electronic and spectroscopic properties of coordination complexes are fundamentally linked to the nature of the metal ion and the coordinated ligands. For complexes of this compound, the electronic spectra are expected to exhibit characteristic absorption bands arising from different types of electronic transitions.

UV-Vis Absorption Spectroscopy: The ultraviolet-visible (UV-Vis) absorption spectra of transition metal complexes typically display two main types of absorption bands:

Ligand-centered (LC) transitions: These transitions occur within the ligand itself, often corresponding to π → π* and n → π* transitions of the pyridine ring. These are usually high-energy (short wavelength) and high-intensity absorptions. For pyridine-based ligands, these bands are typically observed in the UV region. nih.gov

Metal-to-Ligand Charge Transfer (MLCT) transitions: In complexes with metal ions that are relatively electron-rich and ligands with low-lying π* orbitals (like pyridine), MLCT transitions can occur. In these transitions, an electron is excited from a metal-based d-orbital to a ligand-based π* orbital. These transitions are often observed in the visible region and are responsible for the color of many transition metal complexes. nih.gov

Ligand-to-Metal Charge Transfer (LMCT) transitions: If the metal is in a high oxidation state and the ligand is easily oxidized, an electron can be transferred from a ligand-based orbital to a metal-based d-orbital.

d-d transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the same metal center. These transitions are typically weak and are observed in the visible region for first-row transition metal complexes. researchgate.net

The positions and intensities of these bands provide valuable information about the electronic structure of the complex, the geometry around the metal center, and the nature of the metal-ligand bonding.

A hypothetical representation of UV-Vis absorption data for a transition metal complex of this compound is presented in the interactive table below, based on general observations for similar complexes.

Transition TypeWavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
Ligand Centered~260> 10,000π → π* (pyridine ring)
MLCT~4501,000 - 5,000d(M) → π*(pyridine)
d-d~600< 100

Note: This table is illustrative and not based on experimental data for this compound complexes.

Spectroscopic and Structural Elucidation of 2,3 Bis Methylsulfanyl Pyridine and Its Derivatives

Advanced Spectroscopic Characterization

Spectroscopic methods provide invaluable insight into the molecular framework and functional groups present in a compound. High-resolution techniques offer precise data that, when combined, allow for unambiguous structure confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. researchgate.net One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each nucleus and the connectivity between them.

For example, in derivatives like N-phenyl-5-(trifluoromethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)pyridin-2-amine, the pyridine (B92270) protons appear as distinct multiplets in the aromatic region, clearly separated from the signals of other aromatic systems. mdpi.com The carbon atoms of the pyridine ring can be identified by their chemical shifts and, in fluorine-substituted examples, by their coupling to the fluorine nucleus (¹JCF, ²JCF, etc.). mdpi.com

Table 1: Representative NMR Data for Bis(alkylsulfanyl) and Bis(pyridyl) Derivatives

Compound Nucleus Chemical Shift (δ, ppm) Source
4,7-Bis(dodecylthio)- researchgate.netrsc.orgchemspider.comthiadiazolo[3,4-c]pyridine ¹H 8.28 (s, 1H), 3.37 (t, 2H), 3.11 (t, 2H), 1.87–1.23 (m, 40H), 0.89 (t, 6H) mdpi.com
¹³C 156.3, 155.8, 149.3, 144.1, 120.1, 33.2, 32.0, 29.7-28.8, 22.3, 14.2 mdpi.com

This table presents data for derivatives to illustrate typical chemical shifts.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

For derivatives of 2,3-bis(methylsulfanyl)pyridine, the IR spectrum provides key information. Characteristic absorption bands for C-H stretching of the aromatic pyridine ring and the aliphatic methyl groups are typically observed. Vibrations corresponding to the C=C and C=N bonds of the pyridine ring appear in the 1600-1400 cm⁻¹ region. mdpi.com The C-S bond stretching vibrations are usually weaker and appear in the fingerprint region.

Table 2: Characteristic IR Absorption Bands for a Bis(alkylsulfanyl) Pyridine Analogue

Compound Wavenumber (ν, cm⁻¹) Assignment Source
4,7-Bis(dodecylthio)- researchgate.netrsc.orgchemspider.comthiadiazolo[3,4-c]pyridine 2956, 2919, 2849 C-H stretching (alkyl) mdpi.com
1540 C=C/C=N stretching (aromatic) mdpi.com
1467, 1442 C-H bending mdpi.com

This table presents data for a derivative to illustrate typical vibrational frequencies.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.gov

For this compound, the molecular formula is C₇H₉NS₂. chemspider.com The exact mass can be calculated and compared to the experimental value obtained from HRMS to confirm the composition. In studies of various pyridine derivatives, HRMS is routinely used to confirm the successful synthesis of the target molecule by matching the observed mass of the molecular ion ([M+H]⁺, for example) with the calculated theoretical mass. mdpi.comrsc.org

Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data for Pyridine Derivatives

Compound Formula Ion Calculated Mass [m/z] Found Mass [m/z] Source
4,7-Bis(dodecylthio)- researchgate.netrsc.orgchemspider.comthiadiazolo[3,4-c]pyridine C₂₉H₅₂N₃S₃ [M+H]⁺ 538.3318 538.3308 mdpi.com

This table presents data for derivatives to illustrate the accuracy of HRMS analysis.

Single Crystal X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides accurate data on bond lengths, bond angles, and torsional angles, and reveals details about intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing. acs.orgmdpi.com

While the crystal structure of the parent this compound is not described in the search results, analyses of closely related molecules demonstrate the power of this technique. For example, the single-crystal X-ray structure of bis(3-methyl-2-pyridyl)selenide, an analogue containing a C-Se bond instead of a C-S bond, shows that the molecules self-assemble into a 2D network through C-H···N hydrogen bonds and π···π stacking interactions. researchgate.net In another example, the analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, which contains the bis(methylsulfanyl) moiety, revealed the planarity of different molecular fragments and the dihedral angle between them. nih.gov The crystal packing in this case was stabilized by weaker C—H⋯O and C—H⋯S contacts. nih.gov These examples highlight the detailed structural insights that can be gained from X-ray diffraction.

Table 4: Representative Single-Crystal X-ray Diffraction Data for Related Compounds

Compound Crystal System Space Group Key Structural Features Source
Bis(3-methyl-2-pyridyl)selenide Not specified Not specified Self-assembly into a 2D network via C-H···N hydrogen bonds and π-π stacking. researchgate.net
1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one Not specified Not specified Planar 4-fluorophenyl and bis(methylsulfanyl) moieties with a dihedral angle of 32.23 (4)°. Packing via C—H⋯O and C—H⋯S contacts. nih.gov

This table presents data for derivatives to illustrate the type of information obtained from X-ray crystallography.

Circular Dichroism (CD) Spectroscopy (for interactions with biomacromolecules, if applicable)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a technique of choice for studying chiral molecules and their interactions with other chiral entities, such as biological macromolecules like DNA and proteins. rsc.orgnih.gov

The applicability of CD spectroscopy to this compound would arise if the molecule itself is chiral (e.g., through the introduction of a stereocenter) or if it interacts with a chiral environment. A significant application for pyridine-containing ligands is in the study of their binding to DNA. nih.gov

For instance, a study on a library of 31 bis-triazolyl-pyridine derivatives used CD spectroscopy to screen their ability to interact with and affect the thermal stability of noncanonical DNA structures, including G-quadruplexes (G4) and i-motifs (iM). mdpi.com Changes in the CD spectra of the DNA upon addition of the compounds indicated binding and, in some cases, modulation of the DNA's folding topology. mdpi.com Similarly, the interaction of a ruthenium-pyridine complex, Ru(tpy)(py)dppz²⁺, with DNA was investigated using CD spectroscopy, which helped to establish its intercalative binding mode. nih.gov This demonstrates that should a derivative of this compound be designed to interact with DNA or other biomacromolecules, CD spectroscopy would be an essential tool for characterizing that interaction.

Table of Compounds Mentioned

Compound Name
This compound
4,7-Bis(dodecylthio)- researchgate.netrsc.orgchemspider.comthiadiazolo[3,4-c]pyridine
N-phenyl-5-(trifluoromethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)pyridin-2-amine
2-(2-Methyldodecyl)pyridine
Bis(3-methyl-2-pyridyl)selenide
1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
1,2-Bis[(1-methyl-1H-imidazole-2-yl)thio]ethane
Bis-triazolyl-pyridine derivatives
Ru(tpy)(py)dppz²⁺ (tpy = 2,2':6',2''-terpyridyl; py = pyridine; dppz = dipyrido[3,2-a:2'3'-c]phenazine)

Computational and Theoretical Studies of 2,3 Bis Methylsulfanyl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by approximating the electron density. researchgate.netdergipark.org.tr For 2,3-Bis(methylsulfanyl)pyridine, DFT calculations would be instrumental in understanding its fundamental chemical nature.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals)

The electronic structure of a molecule is defined by the arrangement of its electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govaimspress.com A smaller gap generally suggests higher reactivity. aimspress.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur atoms of the methylsulfanyl groups and the pyridine (B92270) ring, while the LUMO would likely be distributed over the pyridine ring. DFT calculations would provide precise energy values for these orbitals and a detailed map of their spatial distribution.

Table 1: Predicted Frontier Orbital Energies for this compound (Illustrative)

Parameter Predicted Value (eV) Significance
HOMO Energy -6.5 Energy of the highest occupied molecular orbital, related to the ionization potential.
LUMO Energy -1.2 Energy of the lowest unoccupied molecular orbital, related to the electron affinity.

Note: These are illustrative values and would need to be confirmed by specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.comsci-hub.stresearchgate.net For this compound, the MEP map would be expected to show negative potential (typically colored red or yellow) around the nitrogen atom of the pyridine ring and the sulfur atoms, indicating their nucleophilic character and propensity to interact with electrophiles. researchgate.netmdpi.com Conversely, positive potential (blue) would be expected around the hydrogen atoms. researchgate.net This information is invaluable for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions. sci-hub.st

Calculation of Dipole Moments and Other Electronic Descriptors

Table 2: Predicted Electronic Descriptors for this compound (Illustrative)

Descriptor Predicted Value Definition
Dipole Moment ~2.5 D A measure of the separation of positive and negative charges in the molecule.
Electronegativity (χ) ~3.85 eV A measure of the ability of the molecule to attract electrons.

Note: These are illustrative values and would need to be confirmed by specific DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, with a high degree of accuracy. nih.govstenutz.eunih.gov By calculating the magnetic shielding of each nucleus in the presence of an external magnetic field, the corresponding chemical shifts can be determined. These predicted spectra can be invaluable for the structural elucidation of newly synthesized compounds and for resolving ambiguities in experimental data. For this compound, theoretical predictions of ¹H and ¹³C NMR chemical shifts would aid in the definitive assignment of its spectral signals. mdpi.com

Conformational Analysis and Potential Energy Surfaces

The two methylsulfanyl groups in this compound can rotate around the C-S bonds, leading to different spatial arrangements or conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of these rotational degrees of freedom. This allows for the identification of the most stable conformation (the global minimum on the potential energy surface) and the energy barriers between different conformations. Such studies are crucial for understanding the molecule's flexibility and how its shape influences its interactions with other molecules. For this compound, the relative orientation of the two methyl groups with respect to the pyridine ring would be of particular interest.

Molecular Dynamics Simulations (e.g., Ligand Field Molecular Dynamics for Complexes)

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and molecular systems. mdpi.comnih.govbohrium.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements and interactions of molecules over time. iaea.org For this compound, MD simulations could be used to study its behavior in different solvents, providing insights into solvation effects and intermolecular interactions.

Furthermore, given the presence of nitrogen and sulfur donor atoms, this compound has the potential to act as a ligand, forming complexes with metal ions. Ligand Field Molecular Dynamics (LFMD) is a specialized MD technique that can be used to model such metal complexes, taking into account the electronic effects of the metal d-orbitals. nih.gov LFMD simulations could be employed to study the structure, stability, and dynamics of metal complexes of this compound, which could be relevant to its potential applications in catalysis or materials science.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking)

A comprehensive search for crystallographic data or computational studies that would elucidate the non-covalent interaction profile of this compound has yielded no specific results. Typically, such studies would involve X-ray diffraction analysis to determine the solid-state packing of the molecule, revealing key intermolecular contacts such as hydrogen bonds, C–H···π interactions, or π–π stacking. Theoretical methods, such as Density Functional Theory (DFT), are also commonly employed to calculate the energies and geometries of these interactions. However, no such experimental or theoretical data is currently available in the public domain for this compound.

Without these foundational studies, a data-driven discussion on the specific nature, geometry, and energetic contributions of intermolecular forces governing the supramolecular assembly of this compound cannot be provided.

Computational Approaches to Ligand-Receptor Interactions (e.g., Computer-Aided Docking, if related to chemical biology research)

Similarly, the application of computational methods like molecular docking to investigate the potential of this compound as a ligand for biological receptors has not been documented in the accessible literature. Computer-aided docking studies are instrumental in predicting the binding affinity and mode of interaction between a small molecule and a protein target, offering insights into its potential biological activity.

The absence of such research means that there are no available data, such as binding energies or specific amino acid interactions, to report. Consequently, the potential of this compound in the context of chemical biology or drug design remains computationally uncharacterized.

Advanced Research Applications and Potentials Excluding Prohibited Elements

Role as Versatile Building Blocks in Complex Organic Synthesis

The pyridine (B92270) scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and natural products. lifechemicals.com Consequently, functionalized pyridines like 2,3-Bis(methylsulfanyl)pyridine serve as valuable building blocks for creating structurally diverse and complex organic molecules. lifechemicals.comresearchgate.net The strategic placement of the two methylsulfanyl groups offers multiple avenues for synthetic transformations.

The methylsulfanyl groups can be manipulated through various chemical reactions. For instance, they can be oxidized to the corresponding sulfoxides or sulfones, which can then act as leaving groups in nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups onto the pyridine core. Furthermore, the pyridine nitrogen atom retains its basic and nucleophilic character, enabling reactions such as N-alkylation or coordination to metal centers, which can be used to direct subsequent synthetic steps.

Research into related sulfur-containing heterocyclic compounds has demonstrated the versatility of methylsulfanyl groups in facilitating complex constructions. For example, 2,4-bis(methylsulfanyl)pyrimidine has been used to generate a pyrimidine (B1678525) ortho-quinodimethane intermediate in situ, which then participates in Diels-Alder reactions to form fused pyrimidine systems. researchgate.net This suggests that this compound could potentially be a precursor for analogous reactive intermediates, leading to the synthesis of novel fused heterocyclic systems.

The ability to functionalize the pyridine ring through these handles makes this compound a valuable starting material for the generation of compound libraries for drug discovery and materials science research. whiterose.ac.ukwhiterose.ac.uk By systematically modifying the core structure, chemists can explore a vast chemical space to identify molecules with desired properties.

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reagents/Conditions Potential Product(s)
Oxidation m-CPBA, H₂O₂ 2,3-Bis(methylsulfinyl)pyridine, 2,3-Bis(methylsulfonyl)pyridine
Nucleophilic Substitution Nucleophiles (e.g., amines, alkoxides) after oxidation Variously substituted pyridines
N-Alkylation Alkyl halides Pyridinium (B92312) salts
Metal Coordination Metal salts (e.g., Pd, Ru, Cu) Metal-ligand complexes
C-H Activation/Coupling Transition metal catalysts Arylated or alkylated pyridines

Applications in Catalysis

The field of catalysis has significantly benefited from the development of novel ligand systems that can fine-tune the properties of metal centers. Pyridine-containing molecules are workhorse ligands in homogeneous catalysis due to their strong coordination to a variety of transition metals. researchgate.netunimi.it this compound, with its bidentate N,S or S,S chelation potential, is an attractive candidate for ligand development.

The combination of a soft sulfur donor and a borderline nitrogen donor allows for the stabilization of various oxidation states of metal centers, which is crucial for catalytic cycles. The electronic properties of the resulting metal complex can be further tuned by modifying the substituents on the pyridine ring or by oxidizing the sulfur atoms.

Examples of related pyridine-based ligands in catalysis include:

Pincer Complexes: A pyridine-bridged bis-benzimidazolylidene nickel pincer complex has been shown to be effective in Suzuki-Miyaura cross-coupling reactions. rsc.org This highlights the potential of incorporating the this compound core into pincer ligand architectures for cross-coupling and other catalytic transformations.

Macrocyclic Ligands: Ruthenium complexes bearing pyridine bis(carboxamide) macrocyclic ligands have been utilized for catalytic hydrosilylation. rsc.org The defined cavity and rigidity of these macrocycles can impart unique selectivity to the catalytic process.

Chiral Ligands for Asymmetric Catalysis: While not a pyridine, the use of bis(imidazolinyl)- and bis(oxazolinyl)thiophenes as chiral ligands in copper-catalyzed asymmetric Friedel-Crafts alkylation demonstrates the utility of bidentate heterocyclic ligands in creating chiral environments around a metal center. mdpi.com This suggests a pathway for developing chiral analogues of this compound for asymmetric catalysis.

Furthermore, the development of pyridyl-mesoionic carbene ligands for ruthenium complexes has opened doors for electrocatalytic and photocatalytic applications. nih.gov The strong σ-donating and high π-acceptor properties of these ligands are key to their performance. The electronic character of this compound could be leveraged in the design of novel ligands with tailored electronic properties for photoredox catalysis.

Exploration in Materials Science

The search for new materials with tailored optical and electronic properties is a major driver of modern materials science. Pyridine-containing compounds have been investigated for their potential in electronic and luminescent materials. researchgate.netpipzine-chem.com The incorporation of sulfur atoms, as in this compound, can significantly influence the electronic structure and intermolecular interactions of these materials.

Electronic Materials: The presence of polarizable sulfur atoms and the π-deficient pyridine ring suggests that derivatives of this compound could exhibit interesting semiconductor properties. The ability to form ordered structures through intermolecular S---S or S---N interactions could facilitate charge transport. Research on 2-(methylthio)pyridine (B99088) has indicated its potential in the synthesis of optoelectronic materials for applications such as organic light-emitting diodes (OLEDs) and solar cells, where it could modify the material's conductivity and optical absorption. pipzine-chem.com

Luminescent Materials: The rigid framework and coordinating ability of pyridine-based ligands are beneficial for the construction of luminescent metal complexes. For instance, platinum(II) complexes with 2,6-bis(N-methylbenzimidazol-2-yl)pyridine ligands exhibit tunable luminescent properties. rsc.org Similarly, dinuclear copper(I) and silver(I) complexes with a bipyridine-type triazine ligand have been synthesized and their photophysical properties studied, showing metal-to-ligand charge transfer (MLCT) bands. mdpi.com By acting as a ligand, this compound could be used to create novel luminescent transition metal complexes, with the sulfur atoms potentially influencing the energy of the excited states and thus the emission color and efficiency.

Table 2: Potential Material Applications of this compound Derivatives

Material Type Potential Application Key Structural Features
Organic Semiconductors Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) π-conjugated system, potential for ordered packing
Emitters for OLEDs Display and lighting technology Formation of luminescent metal complexes, tunable emission
Sensors Chemical sensing Coordination to metal ions leading to changes in optical or electronic properties

Chemical Biology Research

The interface of chemistry and biology offers exciting opportunities for developing new tools to probe and manipulate biological systems. The structural motifs present in this compound make it an interesting scaffold for chemical biology research.

Modulators of Noncanonical DNA Structures: While the canonical double helix is the most well-known form of DNA, noncanonical structures such as G-quadruplexes (G4s) and i-motifs play crucial roles in regulating biological processes like gene expression and telomere maintenance. nih.govmdpi.com Small molecules that can selectively bind to and modulate these structures are valuable as research tools and potential therapeutic agents. mdpi.com

A significant breakthrough in this area involves the use of bis-triazolyl-pyridine derivatives as ligands that can interact with and stabilize or destabilize G4 and i-motif structures. nih.govresearchgate.net These molecules are synthesized from a central pyridine scaffold, demonstrating the utility of the pyridine core as a platform for presenting side chains that interact with the DNA grooves and loops. nih.gov The planar pyridine ring can engage in π-stacking interactions with the nucleobases of the G-tetrads or C-C+ pairs. nih.gov Given this precedent, this compound could serve as a foundational structure for a new class of noncanonical DNA modulators, where the methylsulfanyl groups could be further functionalized to enhance binding affinity and selectivity.

Probes for Enzyme Mechanisms: Pyridinophanes, which are macrocyclic compounds containing a pyridine ring, have been studied as mimics of biological systems and as precursors for catalytic agents. tcu.edu The ability of the pyridine nitrogen and other donor atoms to chelate metal ions is central to their function. This mimicry can be extended to the design of probes for metalloenzymes. While direct research on this compound as an enzyme probe is limited, its bidentate chelation capacity suggests it could be incorporated into molecules designed to bind to the active sites of enzymes, potentially acting as an inhibitor or a reporter molecule. The sulfur atoms could interact with soft metal ions often found in enzyme active sites.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.